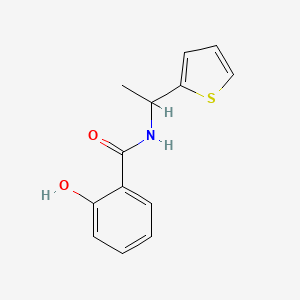
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core with a hydroxy group at the second position and a thiophene ring attached to an ethyl group at the nitrogen atom. The presence of the thiophene ring imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzoic acid with 2-thiopheneethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2-keto-N-(1-(thiophen-2-yl)ethyl)benzamide.
Reduction: Formation of 2-hydroxy-N-(1-(thiophen-2-yl)ethyl)benzylamine.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
科学研究应用
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials, such as organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the thiophene ring play crucial roles in binding to target proteins or enzymes. The compound may inhibit enzyme activity by forming hydrogen bonds or hydrophobic interactions with the active site. Additionally, the benzamide core can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
相似化合物的比较
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide can be compared with other similar compounds, such as:
2-Hydroxy-N-(1-(furan-2-yl)ethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring. The furan derivative may exhibit different biological activities due to the presence of the oxygen atom in the ring.
2-Hydroxy-N-(1-(pyridin-2-yl)ethyl)benzamide: Contains a pyridine ring, which can influence the compound’s electronic properties and interactions with biological targets.
2-Hydroxy-N-(1-(phenyl)ethyl)benzamide: Lacks the heterocyclic ring, which may result in different chemical reactivity and biological activity.
The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct electronic and steric properties, influencing its chemical reactivity and biological interactions.
属性
分子式 |
C13H13NO2S |
|---|---|
分子量 |
247.31 g/mol |
IUPAC 名称 |
2-hydroxy-N-(1-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H13NO2S/c1-9(12-7-4-8-17-12)14-13(16)10-5-2-3-6-11(10)15/h2-9,15H,1H3,(H,14,16) |
InChI 键 |
SHOXWVNNNBKLPW-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CS1)NC(=O)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















